molecular formula C4H9NO B6181675 ethoxy(ethylidene)amine CAS No. 42101-48-4

ethoxy(ethylidene)amine

Cat. No.: B6181675
CAS No.: 42101-48-4
M. Wt: 87.12 g/mol
InChI Key: CXBUEUVHLAPEIB-HWKANZROSA-N
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Description

Ethoxy(ethylidene)amine, with the CAS Number 42101-48-4, is a chemical compound with the molecular formula C4H9NO and a molecular weight of 87.12 g/mol . Its structure is defined by the SMILES notation CCO/N=C/C, confirming its identity as an imine . As an imine featuring an ethoxy group, this compound serves as a versatile building block and intermediate in organic synthesis and chemical research. Imines are fundamentally important in synthetic chemistry, primarily known for their role in forming carbon-nitrogen bonds. Researchers can utilize this compound in nucleophilic addition reactions and as a precursor in the synthesis of more complex nitrogen-containing molecules. Its structure suggests potential application in the development of pharmaceuticals, agrochemicals, and functional materials. This product is intended for research and development use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use, nor for application in food, household, or personal care products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42101-48-4

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

(E)-N-ethoxyethanimine

InChI

InChI=1S/C4H9NO/c1-3-5-6-4-2/h3H,4H2,1-2H3/b5-3+

InChI Key

CXBUEUVHLAPEIB-HWKANZROSA-N

Isomeric SMILES

CCO/N=C/C

Canonical SMILES

CCON=CC

Purity

95

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Ethoxy Ethylidene Amine

Classical Approaches to Ethoxy(ethylidene)amine Synthesis

Classical synthetic routes to iminoester compounds like this compound have traditionally relied on condensation reactions and specific rearrangement pathways.

Condensation reactions are a cornerstone for the formation of the C=N double bond characteristic of imines and their derivatives. The Pinner reaction is a well-established method for synthesizing iminoesters from nitriles and alcohols in the presence of a strong acid, typically hydrogen chloride. In the context of this compound, this would involve the reaction of acetonitrile (B52724) with ethanol (B145695).

The mechanism commences with the protonation of the nitrile by the strong acid, which activates the carbon atom toward nucleophilic attack by the alcohol (ethanol). The resulting intermediate subsequently undergoes tautomerization and loss of a proton to yield the iminoester hydrochloride salt. Neutralization of this salt liberates the free this compound.

Another classical approach involves the direct reaction of an orthoester with an amine. While not a direct synthesis of this compound itself, this method is fundamental in forming related iminoester structures.

Table 1: Overview of Classical Condensation Reactions for Iminoester Synthesis

Reaction NameReactants for this compound SynthesisKey ConditionsGeneral Applicability
Pinner ReactionAcetonitrile, EthanolAnhydrous acid (e.g., HCl)Widely used for alkyl and aryl iminoesters

Certain molecular rearrangements can also be harnessed to produce iminoester frameworks. While not direct single-step syntheses for this compound, these pathways are crucial for creating substituted analogs.

The Chapman rearrangement involves the thermal conversion of an aryl N-arylbenzimidate to an N,N-diarylbenzamide. researchgate.net This intramolecular 1,3-shift of an aryl group from oxygen to nitrogen provides a route to N-aroyl diarylamines. researchgate.net While the classic Chapman rearrangement produces amides, its underlying principle of O-to-N migration is relevant to the broader chemistry of imidates.

The Overman rearrangement is a manchester.ac.ukmanchester.ac.uk-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. wikipedia.orgthermofisher.com Discovered by Larry Overman, this reaction proceeds through a chair-like transition state and can be catalyzed by mercury(II) or palladium(II) salts. wikipedia.orgchem-station.com This powerful carbon-nitrogen bond-forming reaction is instrumental in the synthesis of allylic amines and their derivatives. thermofisher.comorganic-chemistry.org The imidate intermediate is key to this transformation, highlighting the importance of this functional group in rearrangement chemistry. wikipedia.org

Table 2: Comparison of Relevant Rearrangement Reactions

RearrangementStarting MaterialProductKey Transformation
Chapman RearrangementAryl N-arylbenzimidateN,N-Diarylbenzamide1,3-Aryl shift from O to N
Overman RearrangementAllylic trichloroacetimidateAllylic trichloroacetamide manchester.ac.ukmanchester.ac.uk-Sigmatropic shift

Modern and Sustainable Synthetic Routes to this compound

Contemporary synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency and reduce environmental impact.

The synthesis of imines and related compounds can be significantly enhanced through catalysis. For instance, the reductive amination of aldehydes and ketones, which proceeds via an imine intermediate, is often catalyzed by agents like nickel. pressbooks.pub

In the context of producing amines from alcohols and ammonia (B1221849), various metal catalysts are employed. The synthesis of ethylenediamine (B42938) from ethylene (B1197577) glycol and ammonia can be achieved using supported metal and multimetallic catalysts. nih.gov These reactions often proceed through a "borrowing hydrogen" or "hydrogen-transfer" mechanism, which involves the catalytic dehydrogenation of the alcohol to an aldehyde, followed by condensation with ammonia to form an imine, and subsequent hydrogenation of the imine to the amine. nih.gov A similar catalytic approach could be envisioned for the synthesis of this compound from ethanol and a nitrogen source.

Furthermore, the Overman rearrangement can be rendered catalytic and asymmetric through the use of chiral transition metal catalysts. organic-chemistry.org This highlights the potential for developing catalytic variants of classical reactions to improve their efficiency and selectivity.

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. msu.edunih.gov These principles are highly relevant to the synthesis of this compound.

Prevention : Designing synthetic routes that minimize waste generation is a primary goal.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu For example, a direct addition reaction would have a higher atom economy than a reaction requiring protecting groups.

Less Hazardous Chemical Synthesis : Synthetic methods should, whenever practicable, use and generate substances that possess little or no toxicity to human health and the environment. msu.edu

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Water is often an ideal green solvent. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. nih.gov

Applying these principles to the synthesis of this compound would favor a catalytic, solvent-free, one-pot reaction from readily available, non-toxic starting materials. The catalytic amination of alcohols, for example, is considered a green process as the only byproduct is water. nih.gov

Table 3: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleApplication in Synthesis
Atom EconomyFavoring addition reactions over substitution or elimination reactions.
CatalysisEmploying recyclable metal or enzyme catalysts to lower activation energy.
Safer SolventsUsing water or supercritical fluids instead of volatile organic compounds.
Use of Renewable FeedstocksDeriving reactants like ethanol from biomass.

Stereoselective and Asymmetric Synthesis of this compound Analogs

While this compound itself is not chiral, the introduction of substituents can create stereocenters. The stereoselective and asymmetric synthesis of such chiral analogs is a significant area of modern organic chemistry.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. scribd.com This can be achieved using several strategies, including the use of a chiral pool (chiral starting materials), chiral auxiliaries, or chiral catalysts. scribd.com

In the context of iminoesters, chiral N-phosphinyl α-imino esters have been synthesized and used in the asymmetric synthesis of α-amino esters. nih.govresearchgate.net The reduction of these chiral imino esters proceeds with high diastereoselectivity. nih.gov Chiral bifunctional catalysts, such as thiourea-based catalysts, have also been employed in enantioselective Mannich reactions involving N-carbamoyl imino esters. acs.org

Furthermore, biocatalysis offers a powerful tool for asymmetric synthesis. Imine reductases (IREDs) have been used for the enantioselective biocatalytic synthesis of N-substituted α-amino esters from α-ketoesters and amines. manchester.ac.uk This approach provides high conversion and excellent enantioselectivity under mild reaction conditions. manchester.ac.uk

A key step in the synthesis of certain alkaloids involves the stereoselective introduction of an E-ethylidene substituent. nih.govscispace.com This can be achieved through methods such as the syn-elimination of β-hydroxycarbonyl compounds. nih.govscispace.com These advanced stereoselective methods could be adapted for the synthesis of complex, chiral analogs of this compound.

Elucidation of Reaction Mechanisms in this compound Formation

Identification of Key Intermediates and Transition States

The formation of the C=N double bond in N-alkoxyimines such as this compound is a stepwise process characterized by distinct intermediates and transition states. The mechanism is fundamentally identical to that of standard imine or oxime formation. quora.comyoutube.com

The key steps and species involved are:

Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the nitrogen atom of O-ethylhydroxylamine on the electrophilic carbonyl carbon of acetaldehyde (B116499). youtube.com The lone pair of electrons on the nitrogen atom forms a new C-N bond, while the π-bond of the carbonyl group breaks, placing the electrons onto the oxygen atom. This step leads to a zwitterionic tetrahedral intermediate. Computational studies on similar imine formations show that water molecules can facilitate the proton transfer required in this step, significantly lowering the activation barrier. acs.orgacs.org

Proton Transfer : A rapid proton transfer occurs to neutralize the charges within the zwitterionic intermediate. The negatively charged oxygen is protonated, and the positively charged nitrogen is deprotonated, yielding a neutral tetrahedral intermediate known as a carbinolamine (or hemiaminal). libretexts.org This intermediate is generally unstable and exists in equilibrium with the reactants. youtube.com

Acid-Catalyzed Dehydration : To facilitate the elimination of water, an acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group, H₂O. libretexts.orgmasterorganicchemistry.com

Deprotonation : In the final step, a base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the neutral N-alkoxyimine product, this compound, and regenerates the acid catalyst. libretexts.org

Key Intermediates and Transition States in this compound Formation

Step Description Key Species
1 Nucleophilic Addition Zwitterionic Tetrahedral Intermediate
2 Proton Transfer Carbinolamine (Hemiaminal)
3 Protonation of Hydroxyl Protonated Carbinolamine
4 Elimination Iminium Ion + Water

Ab initio molecular orbital calculations have been used to model the reaction between formaldehyde (B43269) and methylamine, a similar imine formation process. These studies highlight that the transition states can be visualized as strained four, six, or eight-membered rings, depending on the involvement of water molecules in facilitating proton transfers. acs.org The transition state for the dehydration of the protonated carbinolamine involves significant elongation of the C-O bond and shortening of the C-N bond as the double bond forms. acs.orgacs.org

Kinetic and Thermodynamic Aspects of Synthetic Pathways

The kinetics and thermodynamics of imine formation are crucial for optimizing reaction conditions and yield.

Kinetic Aspects: The rate of imine formation is highly dependent on the pH of the reaction medium. libretexts.org

At low pH (highly acidic conditions) , the amine nucleophile (O-ethylhydroxylamine) becomes fully protonated. This protonated form lacks the necessary lone pair of electrons on the nitrogen and is therefore non-nucleophilic, causing the reaction rate to decrease significantly. masterorganicchemistry.com

At high pH (neutral or basic conditions) , the concentration of the acid catalyst is too low to effectively protonate the carbonyl group (thus reducing its electrophilicity) or the hydroxyl group of the carbinolamine intermediate. Without protonation, the hydroxyl group is a poor leaving group, making the rate-limiting dehydration step very slow. libretexts.org

Optimal pH : Consequently, the reaction rate is maximal at a mildly acidic pH, typically in the range of 4 to 6. masterorganicchemistry.com This pH provides a sufficient concentration of acid to catalyze the dehydration step without excessively protonating the amine reactant. The reaction generally follows second-order kinetics, being first order in both the carbonyl compound and the amine.

Thermodynamic Aspects: The formation of this compound is a reversible equilibrium process. libretexts.org

To achieve a high yield of the product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is commonly accomplished by removing the water produced during the reaction, either through azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethoxy Ethylidene Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of ethoxy(ethylidene)amine in solution. It provides critical data on the molecule's connectivity, conformational dynamics, and isomeric composition.

The C=N double bond in this compound gives rise to geometric isomerism, resulting in the potential for both E and Z configurations. NMR spectroscopy is exceptionally well-suited to study this isomerism and the dynamic processes of interconversion. researchgate.net The chemical environment of the protons and carbons differs significantly between the two isomers, leading to distinct signals in both ¹H and ¹³C NMR spectra.

Dynamic NMR (DNMR) studies can be employed to determine the energy barrier for the E/Z isomerization. By monitoring the coalescence of the distinct signals for the two isomers as the temperature is increased, the rate of interconversion can be calculated. This process is typically slow on the NMR timescale at room temperature for many imine systems, allowing for the observation of separate sets of signals for each isomer. researchgate.net The primary dynamic process of interest is the rotation or inversion around the C=N bond, which is the key step in E/Z interconversion.

Table 1: Representative ¹H NMR Chemical Shift Data for E/Z Isomers of an Imine System Note: This table is illustrative, based on typical values for similar imine structures, to demonstrate the expected differences between isomers.

ProtonExpected Chemical Shift (δ) for E-Isomer (ppm)Expected Chemical Shift (δ) for Z--Isomer (ppm)
=CH-~7.5 - 8.0~6.8 - 7.3
-CH₃ (imine)~2.0 - 2.2~1.8 - 2.0
-O-CH₂-~4.0 - 4.3~3.9 - 4.2
-CH₃ (ethoxy)~1.2 - 1.4~1.1 - 1.3

Stereochemical Assignment and Isomeric Studies

The assignment of the specific E and Z isomers is achieved through one- and two-dimensional NMR experiments, primarily relying on the Nuclear Overhauser Effect (NOE). In an NOE experiment (e.g., NOESY or ROESY), spatial proximity between protons is detected. For this compound, irradiation of the ethylidene methyl protons (-N=C-CH₃) would show an NOE correlation to the ethoxy methylene (B1212753) protons (-O-CH₂-) in the Z isomer, whereas in the E isomer, a weaker or absent correlation would be expected due to the larger distance between these groups.

The relative abundance of the E and Z isomers at equilibrium can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum. acs.org Studies on various imines have shown that the E isomer is often thermodynamically favored due to reduced steric hindrance. wikipedia.org

Mass Spectrometry for Mechanistic Pathway Elucidation and Complex Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for probing its fragmentation pathways, which can provide structural information and insights into reaction mechanisms. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight. nih.gov

Under harder ionization conditions, such as Electron Ionization (EI), the molecule undergoes fragmentation. The fragmentation patterns of imines are well-characterized and serve as a diagnostic tool. miamioh.edu The most prominent fragmentation pathway for imines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the imine functional group. mdpi.com For this compound, this would involve cleavage of the bond between the nitrogen and the oxygen of the ethoxy group or the C-C bond of the ethylidene group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₄H₉NO, MW = 87.12 g/mol ) Note: This table presents plausible fragmentation patterns based on established principles for similar compounds.

m/zPossible FragmentFragmentation Pathway
87[C₄H₉NO]⁺Molecular Ion (M⁺)
72[C₃H₆NO]⁺Loss of a methyl radical (•CH₃)
58[C₃H₈N]⁺α-cleavage, loss of an ethoxy radical (•OCH₂CH₃) followed by rearrangement
42[C₂H₄N]⁺Cleavage of the N-O bond and loss of the ethoxy group

These fragmentation patterns can be used to follow reaction pathways, for instance, by identifying intermediates in the synthesis or degradation of the compound. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Bonding Environment Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the bonding environment within the this compound molecule by probing its vibrational modes. nih.gov

The most characteristic vibrational mode for an imine is the C=N stretching frequency. This band typically appears in the region of 1690–1620 cm⁻¹ in the IR spectrum. Its exact position is sensitive to the electronic effects of the substituents on both the carbon and nitrogen atoms. The C-O stretching of the ethoxy group would be expected in the 1260-1000 cm⁻¹ region, while C-H stretching vibrations from the alkyl groups will appear around 3000-2850 cm⁻¹.

Raman spectroscopy is complementary to IR and is particularly useful for analyzing the C=N bond. researchgate.netiaea.orgsemanticscholar.org Due to its symmetry, the C=N stretch often gives a strong signal in the Raman spectrum. This technique has been successfully used to monitor the kinetics of imine formation reactions in real-time. researchgate.netiaea.org

Table 3: Key Vibrational Frequencies for this compound Note: Frequencies are approximate and based on characteristic values for the functional groups.

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)
C-H Stretch (sp³)IR, Raman2850 - 3000
C=N StretchIR, Raman1620 - 1690
CH₂ BendIR~1465
CH₃ BendIR~1375
C-O StretchIR1000 - 1260

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A crystallographic study would confirm the planarity of the C=N core, as expected from the sp² hybridization of the carbon and nitrogen atoms. wikipedia.org It would provide precise measurements of bond lengths and angles, such as the C=N double bond length, which is typically in the range of 1.29–1.35 Å. wikipedia.org Furthermore, this technique elucidates the packing of molecules in the crystal lattice and reveals any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the physical properties of the solid. mdpi.com In the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by weaker dipole-dipole and van der Waals interactions.

Advanced Spectroscopic Techniques for Excited State Dynamics (if applicable)

The study of excited-state dynamics involves understanding the behavior of a molecule after it absorbs light. Techniques such as transient absorption (TA) spectroscopy can be used to probe these ultrafast processes. nih.gov For a molecule like this compound, the relevant chromophore is the C=N double bond, which absorbs in the UV region.

Upon photoexcitation, the molecule is promoted to an excited electronic state. From there, it can undergo various relaxation processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions like E/Z isomerization. researchgate.net Time-resolved spectroscopy allows researchers to monitor the formation and decay of transient species, such as the excited singlet and triplet states, on timescales ranging from femtoseconds to microseconds. nih.gov Such studies would provide fundamental insights into the photostability and photoreactivity of this compound.

Computational Chemistry and Theoretical Investigations of Ethoxy Ethylidene Amine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods solve the electronic Schrödinger equation to predict various chemical properties. wikipedia.org

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on ethoxy(ethylidene)amine would involve calculating the electron density to determine the molecule's energy and other properties.

Ground State Properties: Researchers would first perform a geometry optimization to find the most stable three-dimensional arrangement of atoms (the ground state structure). This would provide precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity or non-planarity of the C=N-O linkage and the preferred conformations of the ethyl groups.

Electronic Properties: From the ground state calculations, properties like the dipole moment, atomic charges, and the molecular electrostatic potential (MEP) map would be determined. The MEP map would visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic or nucleophilic attack.

Excited States: Time-Dependent DFT (TD-DFT) would be used to investigate the electronic excited states. This analysis would predict the molecule's UV-Visible absorption spectrum by calculating the energies required to promote electrons to higher energy orbitals.

Ab initio—meaning "from the beginning"—methods are a class of calculations that solve the Schrödinger equation without using empirical parameters. wikipedia.org They are often more computationally demanding than DFT but can provide higher accuracy, often referred to as "chemical accuracy" (within 1 kcal/mol of experimental values). nih.gov

High-Accuracy Energetics: Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be employed to obtain a highly accurate single-point energy for the DFT-optimized geometry. nih.gov This is crucial for calculating precise heats of formation and reaction energies.

Spectroscopy: These methods can be used to compute vibrational frequencies with high accuracy. The resulting theoretical infrared (IR) and Raman spectra would help in the interpretation of experimental spectra by assigning specific vibrational modes to the stretching and bending of bonds within this compound.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. An MD simulation of this compound would provide a dynamic picture of its behavior.

Conformational Space: By simulating the molecule's motion over nanoseconds, MD can explore its different accessible shapes or conformations. For this compound, this would involve observing the rotation around the C-C, C-O, and N-O single bonds to identify the most populated conformational states and the energy barriers between them.

Solvent Effects: MD simulations excel at modeling condensed-phase systems. Placing the this compound molecule in a simulation box filled with explicit solvent molecules (like water) would reveal how the solvent influences its structure and dynamics. Key insights would include the formation of hydrogen bonds and the organization of solvent molecules around the solute, known as the solvation shell.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a simplified application of molecular orbital theory used to predict the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: Quantum chemical calculations would determine the energies and shapes of the HOMO and LUMO for this compound.

The HOMO is the orbital from which the molecule is most likely to donate electrons. Its energy is related to the ionization potential.

The LUMO is the orbital to which the molecule is most likely to accept electrons. Its energy is related to the electron affinity.

Reactivity Prediction: The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily excitable and reactive. The spatial distribution of these orbitals would pinpoint the specific atoms involved in electron donation (typically where the HOMO is located) and acceptance (where the LUMO is located).

A hypothetical FMO analysis for this compound would likely show the HOMO having significant density on the nitrogen and oxygen lone pairs and the C=N pi bond, while the LUMO would likely be the corresponding C=N pi-antibonding orbital.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is illustrative and not based on published data.

Orbital Energy (eV) Description Implied Reactivity
HOMO -9.5 Primarily located on the nitrogen lone pair and C=N π-system. Site for electrophilic attack and oxidation.
LUMO +1.2 Primarily the π* antibonding orbital of the C=N double bond. Site for nucleophilic attack.
Gap 10.7 Indicates moderate chemical stability. Reacts under specific conditions.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, this could involve studying its hydrolysis, thermal decomposition, or radical reactions. nih.gov

Transition State Searching: To study a reaction, such as the acid-catalyzed hydrolysis of the C=N bond, researchers would compute the structures and energies of the reactants, products, and any intermediates. Crucially, they would locate the transition state (TS) —the highest energy point along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡). A high barrier indicates a slow reaction, while a low barrier suggests a fast reaction.

Reaction Pathway Mapping: By connecting the reactants, transition state, and products, a complete energy profile for the reaction can be constructed. This provides a detailed understanding of the reaction's feasibility and kinetics, explaining how bonds are broken and formed throughout the process. For instance, a computational study could confirm whether the hydrolysis proceeds via direct attack on the carbon or through initial protonation of the nitrogen.

Reactivity Profiles and Chemical Transformations of Ethoxy Ethylidene Amine

Nucleophilic and Electrophilic Reactivity Studies of Ethoxy(ethylidene)amine

The chemical behavior of this compound is characterized by the dual reactivity of the imine functional group. This duality allows the molecule to react as both a nucleophile and an electrophile.

Nucleophilic Character: The nitrogen atom in the this compound molecule possesses a lone pair of electrons, rendering it nucleophilic. This characteristic is fundamental to the reactivity of amines in general. libretexts.orgchemguide.co.uk The lone pair can attack electron-deficient centers, leading to the formation of new chemical bonds. For instance, in reactions with electrophiles such as alkyl halides, the nitrogen atom acts as the nucleophile, leading to N-alkylation and the formation of quaternary ammonium (B1175870) salts upon further reaction. libretexts.orglumenlearning.com Similarly, reaction with acyl chlorides results in N-acylation to form amides. chemguide.co.uk The nucleophilicity of the nitrogen is influenced by steric hindrance around the nitrogen atom and the electronic nature of its substituents. researchgate.net

Electrophilic Character: Conversely, the imine carbon atom of this compound is electrophilic. This is due to the polarization of the carbon-nitrogen double bond, where the more electronegative nitrogen atom draws electron density away from the carbon. This electron-deficient carbon is susceptible to attack by nucleophiles. nih.gov This electrophilicity can be enhanced by protonation of the nitrogen atom under acidic conditions, which increases the positive character of the imine carbon. nih.gov This principle is exploited in reactions such as the Mannich reaction, where a nucleophile attacks the imine carbon. nih.gov

The interplay of these nucleophilic and electrophilic properties defines the reactivity profile of this compound, making it a versatile intermediate in organic synthesis.

Cycloaddition Reactions Involving this compound as a Diene or Dienophile

While specific studies on this compound in cycloaddition reactions are not extensively documented, the reactivity of the imine functional group suggests its potential participation in such transformations, acting as either a diene or a dienophile depending on the reaction partner. nih.gov

As a Dienophile (Aza-Diels-Alder Reaction): The carbon-nitrogen double bond in this compound can function as a dienophile in [4+2] cycloaddition reactions, commonly known as aza-Diels-Alder reactions. nih.gov In this role, the imine reacts with a conjugated diene to form a six-membered heterocyclic ring (a tetrahydropyridine (B1245486) derivative). The reactivity of imines as dienophiles is generally lower than that of corresponding alkenes and can be significantly enhanced by the use of Lewis acids. nih.gov The Lewis acid coordinates to the nitrogen atom, lowering the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO) and increasing its electrophilicity, thereby accelerating the reaction.

As a Component of a 1,3-Dipole: Imines can also participate in [3+2] cycloadditions. Azomethine imines, which can be generated from hydrazones, are 1,3-dipoles that react with dipolarophiles (such as alkenes or alkynes) to yield five-membered heterocyclic rings (pyrazolidines or pyrazolines). rsc.orgresearchgate.net While this compound itself is not a 1,3-dipole, it could be a precursor to intermediates that are.

Other Cycloadditions: The imine moiety can also be involved in other types of cycloadditions, such as photochemical [2+2] cycloadditions with alkenes to form four-membered azetidine (B1206935) rings or [3+3] cycloadditions. acs.orgnih.gov The specific pathway taken depends on the reaction conditions (thermal vs. photochemical) and the nature of the reacting partner.

Cycloaddition TypeRole of ImineReacting PartnerProduct
[4+2] Aza-Diels-AlderDienophileConjugated DieneTetrahydropyridine derivative
[3+2] Dipolar CycloadditionPrecursor to 1,3-dipole (Azomethine imine)Alkene, Alkyne (Dipolarophile)Pyrazolidine/Pyrazoline derivative
[2+2] Photochemical Cycloaddition2π componentAlkeneAzetidine derivative

Hydrolysis and Solvolysis Mechanisms of this compound

The hydrolysis of this compound, like other imines, can proceed under either acidic or basic conditions to yield an aldehyde (acetaldehyde) and an amine (ethoxyamine). The mechanism is analogous to the hydrolysis of amides. openstax.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis is initiated by the protonation of the imine nitrogen. youtube.combyjus.comkhanacademy.org This step significantly increases the electrophilicity of the imine carbon, making it more susceptible to attack by a weak nucleophile like water.

The mechanism proceeds as follows:

Protonation: The nitrogen atom is protonated by an acid (e.g., H₃O⁺) to form a highly electrophilic iminium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic iminium carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxygen atom to a water molecule, and subsequently, the nitrogen atom is protonated, converting the ethoxyamino group into a good leaving group (-NH₂OEt).

Elimination: The lone pair on the hydroxyl group pushes down to reform a carbonyl group, expelling ethoxyamine as the leaving group.

Deprotonation: The resulting protonated carbonyl (an oxonium ion) is deprotonated by water to yield acetaldehyde (B116499) and regenerate the acid catalyst. The liberated ethoxyamine is protonated under the acidic conditions to form an ethoxyammonium salt. youtube.com

This reaction is generally considered irreversible because the final amine product is protonated, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com

Base-Catalyzed Hydrolysis: Hydrolysis can also occur under basic conditions, although it is typically slower than the acid-catalyzed process because the imine is less electrophilic.

The mechanism involves:

Nucleophilic Attack: A strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the neutral imine carbon. This forms a tetrahedral intermediate with a negative charge on the nitrogen.

Protonation: The nitrogen anion is protonated by water to form a carbinolamine intermediate.

Deprotonation and Elimination: A hydroxide ion removes a proton from the hydroxyl group, and the resulting alkoxide intermediate collapses, eliminating the ethoxyamine anion (⁻NHOEt).

Protonation: The ethoxyamine anion is a strong base and is immediately protonated by water to yield ethoxyamine. The other product is acetaldehyde.

Reductive Transformations of this compound

The carbon-nitrogen double bond of this compound is susceptible to reduction, typically affording the corresponding secondary amine, N-ethylethoxyamine. This transformation can be achieved using various reducing agents, most commonly metal hydrides or through catalytic hydrogenation.

Reduction with Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent capable of reducing imines to amines. youtube.comyoutube.comorganic-chemistry.org The reaction mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic imine carbon. youtube.com

The general steps are:

Hydride Attack: The NaBH₄ provides a source of hydride ions, one of which attacks the imine carbon. This breaks the π-bond of the C=N double bond, and the electrons move to the nitrogen atom, forming an amide anion intermediate.

Protonation: The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695). In a subsequent workup step, the amide anion is protonated by the solvent to yield the final secondary amine product. youtube.comyoutube.com

This method is widely used in reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like NaBH₄ to form a more substituted amine in one pot. mdma.chyoutube.com

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the reduction of imines. nih.gov This process involves the addition of molecular hydrogen (H₂) across the C=N double bond in the presence of a metal catalyst.

Commonly used catalysts include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Ra-Ni)

The reaction involves the adsorption of both the imine and H₂ onto the surface of the catalyst. The hydrogen molecule is cleaved into hydrogen atoms on the metal surface, which are then added sequentially across the double bond of the imine. This method is highly efficient but may also reduce other susceptible functional groups within the molecule if present. u-tokyo.ac.jpresearchgate.net Electrocatalytic hydrogenation using nanostructured copper catalysts has also emerged as a method for related nitrile-to-amine reductions. nsf.gov

Oxidative Transformations of this compound

The oxidation of imines, such as this compound, can lead to the formation of various products, with amides being a common outcome. The specific product depends on the oxidant and reaction conditions employed.

Oxidation to Amides: A prominent transformation is the oxidation of the aldimine to the corresponding amide. Several methods have been developed for this conversion. One modern approach involves the use of N-Heterocyclic Carbene (NHC) catalysts under aerobic conditions. nih.gov This environmentally friendly method uses molecular oxygen from the air as the ultimate oxidant. nih.gov

A plausible mechanism for NHC-catalyzed aerobic oxidation involves:

Nucleophilic Attack: The NHC catalyst attacks the imine carbon, leading to the formation of an intermediate.

Proton Transfer: A proton shift results in the formation of an aza-Breslow intermediate.

Oxidation: This intermediate reacts with molecular oxygen, leading to the formation of an acyl anion equivalent which is then oxidized.

Product Formation: The oxidized intermediate rearranges and eliminates the NHC catalyst to yield the final amide product.

Other oxidative systems, such as those employing hypervalent iodine reagents, peroxides, or metal catalysts, can also achieve the oxidation of imines to amides. nih.govacs.org For example, a one-pot oxidative amidation of aldehydes can proceed through the in situ generation of a nitrile imine intermediate which is then oxidized to an acyl diazene (B1210634) species that acylates an amine. nih.govacs.org Chemo-enzymatic methods using laccase and a mediator like TEMPO have also been shown to oxidize amines to imines and subsequently to aldehydes. researchgate.net

Oxidation MethodKey Reagents/CatalystsTypical Product
Aerobic OxidationN-Heterocyclic Carbene (NHC), O₂ (Air)Amide
Peroxide Oxidationm-CPBA, TBHPOxaziridine, Amide
Metal-Catalyzed OxidationPalladium, Copper, or Iron catalystsAmide
Chemo-enzymatic OxidationLaccase, TEMPOAmide/Aldehyde

Derivatization Strategies and Synthesis of Novel this compound Analogs

Derivatization Strategies: Derivatization is a chemical modification technique used to convert a compound into a product of similar structure, called a derivative, which is better suited for a particular analytical method. For a polar and volatile compound like this compound, derivatization is often employed prior to chromatographic analysis, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). researchgate.net

The main goals of derivatization in this context are:

To Increase Volatility and Thermal Stability: For GC analysis, converting the polar imine into a less polar, more volatile derivative (e.g., via silylation or acylation) can improve peak shape and prevent decomposition in the hot injector. researchgate.netlibretexts.org

To Enhance Detector Response: For HPLC with UV-Vis or fluorescence detection, a chromophore or fluorophore can be attached to the molecule. rsc.org Reagents like dansyl chloride (DNS-Cl), dabsyl chloride (DBS-Cl), or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the amine part of the hydrolyzed imine or with the N-H bond of a related secondary amine to produce highly detectable derivatives. rsc.org

To Improve Chromatographic Separation: Derivatization can alter the polarity of the analyte, improving its retention and resolution on a given chromatographic column. jfda-online.com

Common derivatization reactions for amines, which would be applicable to the amine precursor or the reduced form of this compound, include acylation, silylation, and the formation of carbamates or sulfonamides. researchgate.netlibretexts.org

Synthesis of Novel Analogs: The synthesis of analogs of this compound involves modifying its core structure. This can be achieved by varying either the aldehyde or the amine component used in its synthesis. Since this compound is formed from acetaldehyde and ethoxyamine, its analogs can be synthesized through similar condensation reactions.

Varying the Amine Component: A wide range of N-substituted ethylideneamine analogs can be prepared by reacting acetaldehyde with different primary amines (R-NH₂). This approach allows for the introduction of various functional groups onto the nitrogen atom, leading to a library of imines with diverse electronic and steric properties. beilstein-journals.orgnih.gov

Varying the Aldehyde/Ketone Component: Reacting ethoxyamine with different aldehydes or ketones (RCHO or R₂CO) would produce a series of O-ethyl oxime ethers with varied substitution at the carbon atom of the C=N bond.

Post-Synthesis Modification: The synthesized imine can be used as a scaffold for further reactions. For example, nucleophilic addition to the C=N bond followed by further transformation can lead to a diverse range of substituted amine derivatives. asianpubs.org

These synthetic strategies allow for the creation of novel molecules with potentially new chemical properties and applications, building upon the basic structure of this compound.

Catalytic Applications and Ligand Chemistry of Ethoxy Ethylidene Amine

Ethoxy(ethylidene)amine as a Substrate in Catalytic Transformations

Imines are a crucial class of substrates in a wide array of catalytic reactions due to the polarized nature of their carbon-nitrogen double bond. This feature makes them susceptible to nucleophilic attack at the carbon atom and electrophilic interaction at the nitrogen atom. In catalytic transformations, this compound could theoretically serve as a substrate in reactions such as hydrogenations, C-C bond-forming reactions, and various cycloadditions.

The hydrogenation of the C=N bond to form an amine is a fundamental transformation. This reduction can be catalyzed by various transition metals, including platinum, palladium, and rhodium. While specific studies on this compound are scarce, the general reactivity of imines is well-established. For instance, amine-stabilized platinum nanoparticles have been studied for their catalytic activity in hydrogenation reactions, although amines can sometimes be considered catalyst poisons nih.gov. The deoxygenative reduction of amides to amines, a related transformation, often proceeds through imine or enamine intermediates and can be catalyzed by base metals like iron and nickel mdpi.com.

In addition to reduction, the imine group is an excellent electrophile for reactions with carbon nucleophiles. Metal-catalyzed additions of organometallic reagents or the catalytic asymmetric addition of nucleophiles are powerful methods for creating chiral amines. These reactions highlight the potential of imine-containing substrates to be converted into more complex, high-value molecules.

Table 1: Potential Catalytic Transformations of Imine Substrates

Reaction Type Catalyst Type General Product
Hydrogenation Transition Metals (Pt, Pd, Rh) Amines
Reductive Alkylation Palladium Alkyl Amines nih.gov
Nucleophilic Addition Organocatalysts, Lewis Acids Functionalized Amines

Organocatalytic Roles of this compound or its Derivatives

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amine derivatives are central to several modes of organocatalysis, most notably enamine and iminium catalysis. While there is no direct evidence of this compound itself acting as an organocatalyst, its structural components are relevant to these catalytic cycles.

Enamine catalysis typically involves the reaction of a secondary amine catalyst with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate researchgate.net. This enamine then reacts with an electrophile. Although this compound is an imine and not a secondary amine, derivatives formed from it or related structures are key to this field. Proline and other diamine derivatives are widely used as asymmetric catalysts that operate through enamine-based mechanisms researchgate.net. The combination of enamine activation with transition metal catalysis has also emerged as a powerful strategy for novel chemical transformations researchgate.net.

The development of organocatalytic methodologies has become a significant area of research, providing a complementary approach to metal-based catalysis for the synthesis of chiral amine derivatives and other valuable compounds researchgate.netsemanticscholar.org.

Metal-Catalyzed Reactions Involving this compound

Metal catalysis offers a vast toolbox for transformations involving imines and related amine derivatives. This compound, as a representative imine, could be involved in numerous metal-catalyzed processes, including cross-coupling, carbonylation, and C-H activation reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile and have been used for various transformations of imines. For example, visible-light-induced, excited-state palladium catalysis has been developed for the reductive alkylation of imines with alkyl bromides nih.gov. This method demonstrates broad functional group tolerance and proceeds under mild conditions. Furthermore, palladium-catalyzed alkoxycarbonylation and aminocarbonylation reactions, while demonstrated on vinyl tosylates, represent a class of reactions that could potentially be adapted for imine substrates to produce esters and amides nih.gov. The direct dicarbonylation of amines to form imides is another relevant palladium-catalyzed process researchgate.net.

Rhodium-Catalyzed Reactions: Rhodium complexes are potent catalysts for C-H functionalization, hydrogenation, and carbonylation reactions. Rhodium-catalyzed C-H ethoxycarbonylation of arenes has been developed using diethyl dicarbonate (B1257347) as a carbonyl source, showcasing an additive-free and operationally simple protocol researchgate.net. Mechanistic studies on rhodium-catalyzed arene hydrogenation have revealed that rhodium(0) nanoparticles are often the active catalytic species nih.gov. Rhodium catalysts are also effective in the oxidative amidation of aldehydes, converting amines into amides researchgate.net.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly those employing diamine ligands, are powerful for forming C-N bonds. These systems are used in the amidation of aryl halides (the Goldberg reaction) and the synthesis of various nitrogen-containing heterocycles under mild conditions nih.gov.

Table 2: Examples of Metal-Catalyzed Reactions Involving Amine Derivatives and Imines

Metal Catalyst Reaction Type Substrate Class Product Class
Palladium Reductive Alkylation Imines Alkyl Amines nih.gov
Palladium Alkoxycarbonylation Vinyl Tosylates Esters nih.gov
Rhodium C-H Ethoxycarbonylation Indoles, Arylpyridines Carboxylic Acid Esters researchgate.net
Copper Cross-Coupling (Amidation) Aryl Halides, Amides Aryl Amines, Heterocycles nih.gov

This compound as a Ligand Precursor in Coordination Chemistry

One of the most significant roles for molecules containing imine functionalities is as ligands or ligand precursors in coordination chemistry. The nitrogen atom of the imine group has a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. Imines that also contain other donor atoms (e.g., oxygen, sulfur, or another nitrogen) can act as chelating ligands, binding to a metal at multiple points to form stable complexes.

Compounds structurally similar to this compound are building blocks for Schiff base ligands. Schiff bases are typically synthesized via the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) mocedes.orgiau.ir. For example, ethylenediamine (B42938) is a common precursor that reacts with two equivalents of a substituted benzaldehyde (B42025) to form symmetrical Schiff base ligands mocedes.orgiau.ir. These ligands can coordinate with a variety of transition metals, including iron(III), cobalt(II), nickel(II), and mercury(II), often acting as bidentate or tetradentate ligands mocedes.orgiau.ir. The resulting metal complexes have applications in catalysis and materials science.

The synthesis of these ligands is often straightforward, involving refluxing the amine and carbonyl components in a suitable solvent like ethanol (B145695) or toluene (B28343) rsc.org. The coordination of the Schiff base to the metal ion typically occurs through the iminic nitrogen atoms mocedes.orgresearchgate.netresearchgate.net. The flexibility in the design of Schiff base ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for their catalytic activity.

Table 3: Synthesis of Schiff Base Ligands from Amine Precursors

Amine Precursor Carbonyl Precursor Resulting Ligand Type Coordinated Metals
Ethylenediamine 2-Hydroxybenzaldehyde Symmetrical Schiff Base Fe(III) iau.ir
Ethylenediamine 4-Methoxybenzaldehyde Symmetrical Schiff Base Co(II), Ni(II), Hg(II) mocedes.org
Ethylenediamine 2-Bromobenzaldehyde Symmetrical Schiff Base (Not specified) rsc.org

Advanced Materials Science Applications of Ethoxy Ethylidene Amine

Utilization of Ethoxy(ethylidene)amine in Polymerization Processes

No research data or findings were located that describe the utilization of this compound in polymerization processes. There is no information available on its potential role as an initiator, monomer, or other agent in polymer synthesis.

Integration of this compound Moieties into Functional Materials Architectures

There is no available scientific literature detailing the integration of this compound moieties into the architectures of functional materials.

Self-Assembly and Supramolecular Structures Involving this compound

No studies or reports were found concerning the participation of this compound in self-assembly processes or the formation of supramolecular structures.

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Paradigms for Ethoxy(ethylidene)amine

Traditional syntheses of N-alkoxyimines, including this compound, often rely on the condensation of carbonyl compounds with O-substituted hydroxylamines. While effective, these methods can present limitations regarding substrate scope, efficiency, and environmental impact. Future research will likely focus on developing more advanced and efficient synthetic strategies.

One promising avenue is the application of catalytic systems . The development of novel metal-based or organocatalysts could enable milder reaction conditions, higher yields, and improved atom economy. For instance, iridium-catalyzed transfer hydrogenation of oximes has been shown to produce N-alkoxy amines and could be adapted for the synthesis of this compound precursors. Another area of interest is photoredox catalysis , which utilizes visible light to mediate chemical transformations. mdpi.comnih.gov This approach could offer a redox-neutral pathway for the synthesis of this compound, minimizing the need for harsh reagents. nih.gov

Flow chemistry represents another significant paradigm shift in chemical synthesis. nih.govacs.orgscispace.comnih.gov Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for seamless integration into multi-step syntheses. acs.orgscispace.comnih.gov The development of a continuous-flow process for this compound synthesis could lead to more efficient and scalable production.

Furthermore, biocatalysis is emerging as a powerful tool for sustainable chemical synthesis. nih.govacsgcipr.orgnih.govacs.orgnottingham.ac.uk The use of enzymes, such as imine reductases or transaminases, could provide highly selective and environmentally friendly routes to this compound and its derivatives. acsgcipr.orgacs.org Research into identifying or engineering enzymes with the desired activity and substrate specificity will be crucial.

Synthetic ParadigmPotential Advantages for this compound SynthesisKey Research Focus
Advanced Catalysis Milder reaction conditions, higher yields, improved atom economy.Development of novel metal-based and organocatalysts.
Photoredox Catalysis Redox-neutral pathways, use of visible light as a renewable energy source.Design of suitable photocatalysts and optimization of reaction conditions.
Flow Chemistry Enhanced process control, improved safety, scalability.Development of continuous-flow reactor systems and optimization of parameters.
Biocatalysis High selectivity, use of renewable resources, mild reaction conditions.Identification and engineering of enzymes for N-alkoxyimine synthesis.

Integration of Advanced Spectroscopic and Computational Methodologies

A thorough understanding of the structural, electronic, and dynamic properties of this compound is fundamental to unlocking its synthetic potential. The integration of advanced spectroscopic and computational methods will be instrumental in achieving this.

Advanced Spectroscopic Techniques: While standard techniques like NMR and IR spectroscopy provide basic structural information, more sophisticated methods can offer deeper insights. For instance, advanced mass spectrometry techniques, such as collision-induced dissociation (CID) studies, can elucidate fragmentation patterns and provide detailed structural information, particularly for libraries of related oxime ethers. acs.orgacs.orgscispace.comdntb.gov.ua This can aid in the characterization of reaction products and intermediates.

Computational Chemistry: Theoretical calculations, particularly those employing Density Functional Theory (DFT) , are becoming increasingly powerful in predicting and explaining chemical phenomena. acs.orgnih.govacs.org For this compound, DFT calculations can be used to:

Predict stable conformations and isomeric preferences.

Elucidate reaction mechanisms and identify transition states. acs.org

Calculate spectroscopic properties to aid in the interpretation of experimental data.

Predict reactivity, such as in cycloaddition reactions. acs.orgnih.gov

The synergy between experimental and computational approaches will be key. For example, computational studies can predict the regioselectivity of a reaction, which can then be verified experimentally. nih.gov

Exploration of Unconventional Reactivity and Transformation Pathways

The reactivity of the C=N-O moiety in this compound is ripe for further exploration beyond its traditional roles. Future research is expected to delve into unconventional transformation pathways, unlocking novel synthetic applications.

One area of significant potential is the engagement of this compound in cycloaddition reactions . The imine functionality can participate as a dipolarophile or, upon activation, as a 1,3-dipole. acs.orgnih.govnih.gov Theoretical studies can help predict the feasibility and stereochemical outcomes of such reactions. acs.orgacs.orgingentaconnect.com

The generation of radical intermediates from oxime derivatives has emerged as a powerful synthetic strategy. nsf.govnih.gov The N-O bond in this compound could be homolytically cleaved under thermal or photochemical conditions to generate iminyl radicals. These highly reactive species can participate in a variety of transformations, including intramolecular cyclizations and intermolecular additions.

Furthermore, the concept of umpolung , or polarity reversal, could be applied to the reactivity of this compound. Photoredox catalysis can facilitate the single-electron reduction of imines to generate radical anions, effectively reversing their inherent electrophilicity and enabling them to act as nucleophiles. mdpi.com

Reactivity ParadigmDescriptionPotential Application for this compound
Cycloaddition Reactions Participation in [n+m] cycloadditions to form heterocyclic structures.Synthesis of novel nitrogen- and oxygen-containing heterocycles.
Radical Chemistry Generation of iminyl radicals via N-O bond cleavage.Access to complex molecular architectures through radical cyclizations and additions.
Umpolung Reactivity Reversal of the inherent electrophilicity of the imine carbon.Novel C-C bond formations by reacting with electrophiles.

Sustainable and Green Chemical Methodologies in this compound Research

The principles of green chemistry are increasingly integral to modern chemical research and development. Future work on this compound should prioritize the adoption of sustainable and environmentally benign methodologies.

A key focus will be the use of green solvents . Traditional organic solvents often pose environmental and health risks. Research into the use of water, supercritical carbon dioxide, or deep eutectic solvents for the synthesis and reactions of this compound could significantly reduce its environmental footprint. digitellinc.comemerald.commdpi.comchemistryviews.orgmdpi.com

The development of catalytic processes , as mentioned earlier, is also a cornerstone of green chemistry, as it reduces waste by minimizing the use of stoichiometric reagents. nih.gov The use of reusable heterogeneous catalysts is particularly attractive from a sustainability perspective. au.dk

Energy efficiency is another important consideration. The use of alternative energy sources such as microwave irradiation or sonication can often accelerate reactions, leading to shorter reaction times and reduced energy consumption. nih.govnih.govsemanticscholar.org Furthermore, photochemical methods that utilize visible light are inherently more sustainable than those requiring high-energy UV radiation or high temperatures. au.dk

Finally, the principles of atom economy should guide the design of new synthetic routes. Reactions that maximize the incorporation of all starting materials into the final product are inherently more sustainable.

Green Chemistry PrincipleApplication in this compound Research
Use of Green Solvents Exploring water, supercritical CO2, and deep eutectic solvents as reaction media.
Catalysis Developing recyclable heterogeneous and homogeneous catalysts to replace stoichiometric reagents.
Energy Efficiency Employing microwave, sonication, and photochemical methods to reduce energy consumption.
Atom Economy Designing synthetic pathways that maximize the incorporation of reactant atoms into the product.

Q & A

Q. What are the optimal synthetic routes for ethoxy(ethylidene)amine, and how can side reactions be minimized?

this compound can be synthesized via reductive amination of ethoxy-substituted ketones or aldehydes with amines. For example, reductive amination of 4-fluoroacetophenone with ethylamine using sodium cyanoborohydride (NaBH3_3CN) as a reducing agent under controlled pH and inert atmospheres (to prevent oxidation) is a common approach . Side reactions such as overalkylation or cyclization can be mitigated by optimizing reaction stoichiometry, temperature, and solvent polarity. The use of protecting groups (e.g., Boc) for amines may also enhance selectivity .

Q. Which analytical techniques are most reliable for characterizing this compound's purity and structural integrity?

Gas chromatography (GC) with flame ionization detection (FID) is widely used for quantifying lower molecular weight ethyleneamines, while higher molecular weight derivatives may require GC coupled with mass spectrometry (GC-MS) for precise structural elucidation . Potentiometric titrations with perchloric acid in non-aqueous solvents (e.g., chloroform) can determine amine content, though imine formation may affect equivalence points, necessitating indicator validation . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming ethoxy and ethylidene group placement .

Q. How does the ethoxy group influence the compound's stability under varying pH and temperature conditions?

The ethoxy group enhances steric bulk and electron-donating effects, stabilizing the amine against hydrolysis in acidic conditions. However, prolonged exposure to strong acids or bases may lead to cleavage of the ethoxy linkage. Thermal stability studies using differential scanning calorimetry (DSC) suggest decomposition temperatures above 150°C under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve discrepancies in gas chromatography data for this compound derivatives?

Discrepancies often arise from column selection, calibration standards, or molecular weight variations. For higher molecular weight derivatives (e.g., cyclized byproducts), polar capillary columns (e.g., DB-WAX) improve separation efficiency. Internal standards (e.g., deuterated analogs) and method validation per ICH guidelines are recommended to ensure reproducibility .

Q. What strategies optimize the regioselective functionalization of this compound in medicinal chemistry applications?

Regioselectivity can be controlled via directing groups (e.g., pyridinyl or thiazole moieties) in cross-coupling reactions. Computational modeling (DFT) predicts reactive sites, while palladium-catalyzed Buchwald-Hartwig amination enables selective arylations . For bioactive analogs, fluorination at the para position of the phenyl ring enhances metabolic stability and receptor binding .

Q. What are the mechanistic implications of this compound's oxidation and reduction pathways?

Oxidation with m-CPBA or KMnO4_4 yields hydroxylated or ketone derivatives, while catalytic hydrogenation (H2_2, Pd/C) reduces the ethylidene group to ethylamine. Mechanistic studies using isotopic labeling (²H, ¹⁸O) reveal that oxidation proceeds via radical intermediates, whereas reduction follows a stepwise hydride transfer .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale syntheses of this compound?

Scale-up challenges include solvent choice (e.g., switching from THF to toluene for better azeotropic distillation) and catalyst recycling. Continuous flow reactors improve heat/mass transfer and reduce side reactions like polymerization . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .

Q. What are the limitations of current analytical methods in detecting trace impurities?

GC-MS and HPLC-UV may miss polar or non-volatile impurities (e.g., oligomers). Ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) offers broader detection capabilities. For metal contaminants, inductively coupled plasma mass spectrometry (ICP-MS) is essential .

Biological and Material Science Applications

Q. What preclinical models validate this compound derivatives as kinase inhibitors?

Derivatives like TG100435 exhibit potent Src family kinase inhibition in xenograft models. Metabolite profiling (LC-MS/MS) identifies active N-oxide metabolites, while pharmacokinetic studies in rodents guide dose optimization .

Q. How does this compound enhance epoxy resin performance in material science?

As a curing agent, it improves crosslinking density and thermal stability in epoxy formulations. Dynamic mechanical analysis (DMA) shows a 20% increase in glass transition temperature (Tg_g) compared to traditional amines .

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